3-(4-Morpholinylmethyl)phenol
Overview
Description
“3-(4-Morpholinylmethyl)phenol” is a chemical compound . It is used in the synthesis of 6-((2-(2-chloroacetamido)ethyl)(methyl)amino)-9-(3-(morpholinomethyl)phenyl)-3H-xanthen-3-iminium (CDy5), a fluorescent chemical probe utilized in imaging neural stem/progenitor cells (NSPCs) .
Synthesis Analysis
The compound can be synthesized using a Grignard reagent . It can also be prepared by direct oxidation using compressed air .Molecular Structure Analysis
The molecular structure of “3-(4-Morpholinylmethyl)phenol” is represented by the linear formula: C6H4CH2NOC4H8 . The molecular weight is 280.44 .Chemical Reactions Analysis
“3-(4-Morpholinylmethyl)phenol” is a Grignard reagent and can be used in Grignard reactions . It can be used as a reagent in the synthesis of CDy5 .Physical And Chemical Properties Analysis
The compound has a concentration of 0.25 M in THF, a boiling point of 65 °C (lit.), and a density of 0.926 g/mL at 25 °C (lit.) .Scientific Research Applications
Protein Measurement Techniques : The Folin phenol reagent, which involves phenolic compounds like 3-(4-Morpholinylmethyl)phenol, is significant for protein measurement in biochemical applications. This technique has been studied for its effects on pH, reaction time, and concentration of reactants. Such studies aid in measuring protein in various forms and conditions (Lowry et al., 1951).
Cytotoxic and Enzyme Inhibitory Effects : Research has been conducted on phenolic bis Mannich bases, including those with morpholine, to evaluate their cytotoxic and carbonic anhydrase inhibitory effects. These compounds, including morpholine derivatives, show potential as lead molecules for anticancer drug development (Yamali et al., 2016).
Gastrokinetic Agents : 3-(4-Morpholinylmethyl)phenol derivatives have been studied for their gastrokinetic activity, highlighting their potential in therapeutic applications for gastrointestinal motility disorders (Kato et al., 1991).
Phenolic Acid Research : Studies on chlorogenic acid (CGA), a phenolic acid similar in structure to 3-(4-Morpholinylmethyl)phenol, show its broad biological and pharmacological effects, such as antioxidant, antibacterial, and neuroprotective activities. This research expands the understanding of the applications of phenolic compounds in health and disease management (Naveed et al., 2018).
Catechol Oxidase Models : The study of less symmetrical dicopper(II) complexes, involving compounds like 3-(4-Morpholinylmethyl)phenol, contributes to modeling the active sites of type 3 copper proteins. This research aids in understanding the role of such complexes in biological systems (Merkel et al., 2005).
Synthesis of Endocrine-Disrupting Isomers : Research into the synthesis of nonylphenol isomers, which are structurally related to 3-(4-Morpholinylmethyl)phenol, provides insights into the environmental and biological impacts of these substances. Such studies are crucial for understanding their role as endocrine disruptors (Boehme et al., 2010).
Carbonic Anhydrase Inhibition and Cytotoxicity : The inhibition of carbonic anhydrase and cytotoxicity of Mannich base derivatives of thymol, which include morpholine compounds, are being explored for their potential in cancer therapy (Gul et al., 2016).
Antitumor Agents : Novel 2-phenylquinolin-4-ones, related to 3-(4-Morpholinylmethyl)phenol, have shown significant cytotoxic activity against various tumor cell lines, suggesting their potential as antitumor agents (Chou et al., 2010).
Total Phenolic Content Estimation : The Folin–Ciocalteu reagent, involving phenolic compounds, is used for estimating the total phenolic content in plant tissues, reflecting the importance of phenolic compounds in biological and environmental studies (Ainsworth & Gillespie, 2007).
O- and N-arylation of Aminophenols : Research on the arylation of aminophenols, which shares a structural similarity with 3-(4-Morpholinylmethyl)phenol, contributes to developing therapeutic agents and drug candidates (Maiti & Buchwald, 2009).
Safety And Hazards
properties
IUPAC Name |
3-(morpholin-4-ylmethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c13-11-3-1-2-10(8-11)9-12-4-6-14-7-5-12/h1-3,8,13H,4-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHXWMIFIZMHKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80534116 | |
Record name | 3-[(Morpholin-4-yl)methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80534116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Morpholinylmethyl)phenol | |
CAS RN |
87476-73-1 | |
Record name | 3-[(Morpholin-4-yl)methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80534116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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